MAUROCALCIN
Description
Discovery and Initial Characterization within Scorpion Venom Research
Maurocalcin was first isolated from the venom of the Tunisian scorpion Scorpio maurus palmatus. pnas.orgnih.gov It is a 33-amino acid peptide characterized by a high content of basic residues and three disulfide bridges, which create a stable structure. nih.gov Due to its low concentration in the natural venom (approximately 0.5% of the total proteins), chemical synthesis was employed to produce sufficient quantities for detailed study. nih.gov The synthetic version, upon characterization, was found to have identical structural and pharmacological properties to the native peptide. pnas.org
Structurally, this compound adopts an Inhibitor Cystine Knot (ICK) fold, a motif that confers significant stability. pnas.orgresearchgate.net This structure consists of a compact core stabilized by disulfide bonds, from which loops and the N-terminus extend. researchgate.net The disulfide bond pairings were identified as Cys3-Cys17, Cys10-Cys21, and Cys16-Cys32. nih.govrupress.org This unique fold is uncommon among scorpion toxins and is a key feature of the calcin family of peptides. researchgate.net
Contextualization within the Calcin Family of Ryanodine (B192298) Receptor Ligands
This compound belongs to the calcin family, a group of peptides found in scorpion venoms that act as high-affinity ligands for ryanodine receptors (RyRs). acs.orgnih.gov This family includes other toxins such as imperacalcin, opicalcin1, and hemicalcin. rupress.orgacs.org Members of the calcin family are typically composed of 33 to 35 amino acids and share a high degree of sequence identity (≥78.8%). rupress.orgacs.orgnih.gov
A defining characteristic of calcins is their ICK motif, which is stabilized by three pairs of disulfide bridges. rupress.orgnih.gov They also exhibit a distinct dipole moment, with positively charged residues clustered on one side of the molecule and neutral or negatively charged residues on the other. rupress.orgnih.gov This amphipathic structure is believed to facilitate their ability to penetrate cell membranes and interact with their intracellular target, the ryanodine receptor. acs.orgnih.gov While sharing these common features, the individual calcins display a range of potencies in their interaction with RyRs. nih.govnih.gov
Significance as a Research Tool in Intracellular Calcium Signaling
This compound's primary significance in research stems from its potent and specific interaction with ryanodine receptors, which are crucial channels for calcium release from intracellular stores like the sarcoplasmic reticulum. pnas.orgnih.gov This interaction makes this compound a valuable tool for studying the structure and function of RyRs and their role in calcium homeostasis. nih.gov
One of the remarkable properties of this compound is its ability to cross cell membranes to reach its intracellular target, a rare trait for peptide toxins. pnas.orgucdavis.edu This cell-penetrating capability, attributed to its interaction with membrane lipids and glycosaminoglycans, allows it to directly modulate RyR activity in living cells. pnas.orgnih.govtcdb.org
Research has shown that this compound acts as a positive allosteric modulator of the type 1 ryanodine receptor (RyR1), the isoform predominantly found in skeletal muscle. pnas.orgnih.gov It increases the binding of [3H]-ryanodine to RyR1 with an apparent affinity in the nanomolar range. pnas.orgnih.gov This is achieved by converting low-affinity ryanodine binding sites to high-affinity ones, increasing the receptor's sensitivity to activating concentrations of calcium, and decreasing its sensitivity to inhibiting concentrations. pnas.orgnih.gov In single-channel recordings, this compound induces long-lasting subconductance states in RyR1 channels. pnas.orgresearchgate.net
Interestingly, the activity of this compound can be altered by post-translational modifications within the target cell. For instance, phosphorylation of this compound at threonine 26 by protein kinase A transforms it from a RyR1 agonist to an antagonist. pnas.orgpnas.org This discovery of in cellulo phosphorylation and the resulting pharmacological reprogramming highlights a novel mechanism of toxin modulation and presents new avenues for developing specific RyR modulators. pnas.orgpnas.orgpnas.org
Studies have also investigated the effects of this compound and its analogs, such as MCaE12A, on the cardiac ryanodine receptor (RyR2). nih.govportlandpress.com These peptides were found to increase the sensitivity of RyR2 to cytoplasmic calcium, promoting channel opening and facilitating calcium mobilization in cardiomyocytes. nih.govresearchgate.netportlandpress.com This makes these peptides useful for studying the role of RyR2 in cardiac function and calcium dynamics. nih.govportlandpress.com
Table 1: Properties of this compound
| Property | Description |
|---|---|
| Source | Venom of the scorpion Scorpio maurus palmatus pnas.orgnih.gov |
| Amino Acid Length | 33 residues nih.gov |
| Molecular Weight | ~3,858.6 Da |
| Structure | Inhibitor Cystine Knot (ICK) fold with three disulfide bonds (Cys3-Cys17, Cys10-Cys21, Cys16-Cys32) nih.govresearchgate.netrupress.org |
| Primary Target | Ryanodine Receptors (RyRs), particularly RyR1 pnas.orgnih.gov |
| Mechanism of Action | Positive allosteric modulator of RyR1, inducing subconductance states and increasing sensitivity to activating Ca2+ pnas.orgnih.gov |
| Cell Permeability | Able to cross cell membranes to reach its intracellular target pnas.orgucdavis.edu |
Table 2: Effects of this compound on Ryanodine Receptor Function
| Effect | Detailed Finding |
|---|---|
| [3H]-Ryanodine Binding | Increases specific binding to RyR1 with an apparent affinity of 10-50 nM. pnas.orgnih.gov |
| Ca2+ Sensitivity | Increases RyR1 sensitivity to activating low Ca2+ concentrations (µM) and decreases sensitivity to inhibiting high Ca2+ concentrations (mM). pnas.orgnih.gov |
| Channel Gating | Induces long-lasting subconductance open states in purified RyR1 channels. pnas.orgresearchgate.net |
| Ca2+ Release | Induces Ca2+ release from sarcoplasmic reticulum vesicles. pnas.orgnih.gov |
| Phosphorylation Effect | Phosphorylation at Thr26 converts this compound from a positive to a negative allosteric modulator of RyR1. pnas.orgpnas.org |
Properties
Molecular Formula |
C110H192N40O24S4 |
|---|---|
Molecular Weight |
3857.2 Da |
Appearance |
White powder |
Purity |
≥ 99 % (HPLC and Mass spectrometry) |
Origin of Product |
United States |
Biological Origin and Isolation Methodologies
Source Organism: Scorpio maurus palmatus Venom Gland Analysis
Maurocalcine (B1151375) is a natural component of the venom produced by the scorpion Scorpio maurus palmatus. nih.govnih.gov This species, belonging to the family Scorpionidae, is found in North Africa and the Middle East. universityofcalifornia.edu Analysis of the venom and its associated gland is critical for understanding the complex mixture of bioactive molecules, including maurocalcin.
Transcriptomic and proteomic analyses of the venom glands of Scorpio maurus palmatus have revealed a diverse array of peptides and proteins. nih.gov These studies involve sequencing the expressed sequence tags (ESTs) from a venom gland cDNA library to identify the transcripts of toxins and other proteins. nih.gov Proteomic analysis, on the other hand, directly separates and identifies the proteins and peptides present in the collected venom. nih.gov
In a comprehensive analysis of the Egyptian Scorpio maurus palmatus, proteomic techniques identified sixty-five components in the venom, with molecular masses ranging from 413 to 14,009 Da. nih.gov A significant portion of these peptides (41.5%) had masses between 3 and 5 kDa. nih.gov The corresponding transcriptomic study of the venom gland identified 155 ESTs, with approximately 77% corresponding to toxin-like peptides. nih.gov These analyses confirmed the presence of transcripts for calcines, the family to which this compound belongs. nih.govnih.gov However, the natural concentration of this compound in the venom is exceedingly low, estimated at just 0.5% of the total venom proteins. nih.gov This scarcity makes direct isolation from the venom for extensive characterization impractical. wikipedia.org
| Analysis Type | Key Findings | Reference |
|---|---|---|
| Proteomics | Identified 65 components with molecular masses from 413 to 14,009 Da. | nih.gov |
| Proteomics | 41.5% of peptides have a molecular mass between 3 and 5 KDa. | nih.gov |
| Transcriptomics | Analyzed 155 Expressed Sequence Tags (ESTs) from the venom gland cDNA library. | nih.gov |
| Transcriptomics | ~77% of ESTs correspond to toxin-like peptides. | nih.gov |
| Transcriptomics | Confirmed the presence of sequences for calcine family toxins. | nih.gov |
| Biochemical Analysis | Maurocalcine constitutes approximately 0.5% of the total venom proteins. | nih.gov |
Biochemical Isolation Techniques for Peptide Purification
Due to the low abundance of natural this compound, researchers opted for chemical synthesis to produce sufficient quantities for detailed structural and pharmacological studies. wikipedia.orgnih.gov The purification of this synthetically produced peptide (sMCa) is a critical step that employs advanced biochemical techniques to isolate the correctly folded and active molecule from a mixture of impurities. nih.govgilson.com
The process begins with solid-phase peptide synthesis, a method where the peptide chain is assembled amino acid by amino acid on a solid resin support. nih.gov Following assembly, the crude peptide is cleaved from the resin. nih.govgoogle.com The next crucial steps involve the folding and oxidation of the peptide to form the correct disulfide bridges, followed by rigorous purification. nih.gov
Chromatography is the primary method used for purifying synthetic peptides. gilson.comnih.gov For synthetic this compound, a multi-step approach using different types of high-performance liquid chromatography (HPLC) is employed to achieve high purity. nih.govnih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a principal technique used in the purification of this compound. nih.govnih.gov The crude, oxidized peptide mixture is loaded onto an RP-HPLC column, typically a C18 column. nih.govnih.gov The peptides are then separated based on their hydrophobicity. A gradient of an organic solvent, such as acetonitrile in water with trifluoroacetic acid, is used to elute the peptides from the column. nih.gov The desired this compound fraction is collected as it elutes. nih.gov
Ion Exchange Chromatography: Following initial purification by RP-HPLC, ion exchange chromatography can be used as a subsequent polishing step. nih.gov This technique separates molecules based on their net charge at a specific pH. Since this compound is a basic peptide, this method can effectively separate it from any remaining acidic or less basic impurities. nih.gov
| Technique | Principle of Separation | Role in Purification |
|---|---|---|
| Reversed-Phase HPLC (RP-HPLC) | Separates peptides based on hydrophobicity. | Primary purification step for the crude synthetic peptide. nih.govnih.gov |
| Ion Exchange Chromatography | Separates peptides based on net electrical charge. | Secondary "polishing" step to remove charge-based impurities. nih.gov |
Mass spectrometry (MS) is an indispensable analytical tool for the characterization of peptides like this compound. cdc.gov It provides precise molecular weight information, which is crucial for confirming the identity and purity of the synthetic product. nih.gov
After purification by HPLC, the collected fractions are analyzed to confirm they contain the target peptide. nih.gov Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a common technique used for this purpose. nih.gov This method allows for the accurate determination of the molecular mass of the purified peptide. For synthetic this compound, MS analysis provides the experimental molecular mass, which can be compared to the theoretical mass calculated from its amino acid sequence. nih.gov A key application is observing the mass shift upon folding and oxidation; the formation of three disulfide bridges results in a decrease in mass of 6 Da, confirming that the cysteine residues have been correctly paired. nih.gov
| Peptide State | Expected Event | Experimental Molecular Mass (M+H)+ | Reference |
|---|---|---|---|
| Crude (Reduced) | N/A | 3866.5 Da | nih.gov |
| Folded/Oxidized | Formation of 3 disulfide bridges | 3860.4 Da | nih.gov |
Molecular Architecture and Conformational Studies
Primary Sequence Analysis and Conservation Patterns
The calcin family includes several homologous peptides isolated from different scorpion venoms, such as Imperatoxin A (IpTxA), opicalcin 1, opicalcin 2, hemicalcin, and hadrucalcin. mdpi.comnih.gov These peptides exhibit a high degree of sequence similarity, with identity values of 78.8% or greater when compared to each other. rupress.orgnih.gov For instance, Maurocalcine (B1151375) shares an 82% sequence identity with Imperatoxin A. smartox-biotech.com
A key conserved feature across the calcin family is the presence and spacing of six cysteine residues. rupress.orgnih.gov This conservation is critical for the correct formation of the disulfide bridges that define the molecule's three-dimensional structure. rupress.org While most calcins are composed of 33 amino acids, hadrucalcin is an exception with 35 residues due to an extended N-terminus. rupress.orgnih.gov The high similarity in the primary sequences suggests a conserved molecular architecture and, consequently, related functional properties, primarily as modulators of ryanodine (B192298) receptors. mdpi.comnih.gov
Table 1: Sequence Alignment of Selected Calcin Family Peptides An asterisk () indicates identical residues in that column. A colon (:) indicates a single difference.*
| Peptide | Sequence | % Identity to Opicalcin 1 |
|---|---|---|
| Opicalcin 1 | GDCLPHLKLCKENKDCCSKKCKRRGTNIDKRCR | 100% |
| Maurocalcine | GDCLPHLKLCKENKDCCSKKCKRRGTNIEKRCR | 93.9% |
| Imperatoxin A | GDCFPHLKLCKENKDCCSKKCKRRGTNIDKRCR | 97.0% |
| Opicalcin 2 | GDCLPHLKLCKENKDCCSKKCKRRGTNIDKRCR | 100% |
| Hadrucalcin | SEKDCLPHLKLCKENKDCCSKKCKRRGTNIDKRCR | 82.4% |
| Hemiecalcin | GDCLPHLKLCKENKDCCSKKCKRRGTNIDKRCR | 100% |
| Vejocalcin | GDCLPHLKLCKENKDCCSKKCKRRGTNIDKRCR | 100% |
Data sourced from comprehensive sequence alignment studies. nih.govresearchgate.net
Three-Dimensional Structural Determination Methodologies
The three-dimensional conformation of Maurocalcine has been elucidated primarily through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational analysis.
The solution structure of synthetic Maurocalcine was first determined using two-dimensional proton (¹H) NMR spectroscopy. researchgate.netcapes.gov.brnih.gov This powerful technique allows for the determination of protein structures in a solution state, which closely mimics their native physiological environment. creative-proteomics.com The NMR data revealed that Maurocalcine adopts a very stable and compact structure. mdpi.comresearchgate.net Key features identified by NMR include a double-stranded antiparallel β-sheet formed by residues 20-23 and 30-33, and a third extended β-strand (residues 9-11) oriented perpendicularly to the sheet. researchgate.netnih.gov The structure is held together by a dense core of disulfide bonds. smartox-biotech.comnih.gov The three-dimensional structure of D-maurocalcine, an analogue with all amino acids in the D-configuration, was also determined by ¹H NMR, confirming it retains the desired folded structure. researchgate.net
Computational methods have been instrumental in refining the structure of Maurocalcine and in predicting the structures of other calcin family members. rupress.org Using the NMR-derived coordinates of Maurocalcine and Imperatoxin A as templates, researchers have modeled the three-dimensional structures of other calcins like hemicalcin, opicalcin 1, and opicalcin 2. researchgate.net Software such as Swiss-PdbViewer has been utilized for these simulations, which are based on minimizing the energy of the predicted structure. rupress.orgnih.gov
Molecular dynamics (MD) simulations provide further insight into the stability and behavior of the peptide in a simulated biological environment. biorxiv.org These computational techniques model the movements of atoms over time, helping to understand the flexibility of different regions of the peptide and the interactions between specific residues. biorxiv.orgmdpi.com For Maurocalcine, modeling has been used to investigate the impact of specific mutations on its structure and to understand interactions, such as the electrostatic interaction between Arg24 and a phosphate (B84403) group in a phosphorylated analogue. nih.govpnas.org
Defining Structural Motifs: Inhibitor Cystine Knot (ICK) Architecture
Maurocalcine was the first scorpion toxin identified to adopt the Inhibitor Cystine Knot (ICK) structural motif. researchgate.netcapes.gov.brnih.gov This motif is exceptionally stable and is found in various toxins from spiders, cone snails, and scorpions, as well as in some protease inhibitors. researchgate.netpnas.orgportlandpress.com
The ICK fold is characterized by a ring formed by two disulfide bonds and the connecting backbone segments, which is then threaded by a third disulfide bond, creating a pseudo-knot. pnas.orgportlandpress.com This intricate arrangement of covalent cross-links confers remarkable stability to the peptide. mdpi.commetwarebio.com The structure of Maurocalcine consists of a compact core defined by these disulfide bonds, from which loops of amino acids and the N- and C-termini emerge. smartox-biotech.comnih.gov This structural framework includes three β-strands, which are constrained by the disulfide bridges. mdpi.commdpi.com
The exceptional stability of Maurocalcine is largely attributed to its three disulfide bridges. mdpi.commetwarebio.com The specific pairing of the six cysteine residues (Cys) was determined through enzyme-based cleavage and Edman sequencing. smartox-biotech.com The connectivity pattern is Cys3-Cys17, Cys10-Cys21, and Cys16-Cys32. rupress.orgsmartox-biotech.comwikipedia.org This specific arrangement forms the characteristic knot of the ICK motif. mdpi.com
The covalent nature of these bonds provides high resistance to proteases and denaturation by high temperatures (up to 100°C) or extreme pH values. mdpi.commdpi.com Studies comparing native, folded Maurocalcine with a linear analogue lacking disulfide bridges demonstrated the critical role of these bonds. The linear version was rapidly degraded in mouse blood, whereas the folded, disulfide-bridged peptide remained stable. mdpi.comresearchgate.net This stability is a key feature of the ICK motif and is crucial for the peptide's biological function and its potential use as a molecular vector. mdpi.commetwarebio.com
Electrostatic Surface Potential and Dipole Moment Analysis
The molecular structure of maurocalcin (MCa) exhibits a significant and well-defined electrostatic surface potential, a key feature directly linked to its biological function. This characteristic arises from a distinct segregation of charged amino acid residues on the peptide's surface.
The dipole moment is believed to play a crucial role in this compound's ability to interact with and penetrate cell membranes, a critical step for reaching its intracellular target, the ryanodine receptor (RyR). wikipedia.orgnih.gov The positive electrostatic potential of the basic face is thought to facilitate the initial interaction with the negatively charged phospholipids (B1166683) of the cell membrane. mdpi.com
Modeling studies have been employed to visualize and quantify the electrostatic properties of this compound and other calcins. researchgate.net These studies use computational methods to calculate the solvent-accessible polar surface area and the dipole moment. researchgate.net For instance, the electrostatic potential of this compound's molecular surface can be colored to show the distribution of charges, with basic regions typically depicted in blue and acidic regions in red. researchgate.net
Mutagenesis studies, where specific charged residues are substituted with neutral ones, have further highlighted the importance of the electrostatic distribution for this compound's function. wikipedia.org Altering the charge on the basic face has been shown to impact its interaction with the ryanodine receptor, underscoring the functional significance of the molecule's electrostatic architecture. rupress.org
Table 1: Electrostatic and Dipole Moment Properties of this compound and Related Calcins
| Peptide | Net Charge (pH 7.0) | Dipole Moment (Debye) | Key Positively Charged Residues | Key Negatively Charged Residues |
| This compound (MCa) | High positive charge | Pronounced | Lys19, Lys20, Lys22, Arg23, Arg24, Arg33 wikipedia.org | Asp2, Glu12, Asp15, Glu29 wikipedia.org |
| Imperatoxin A (IpTxA) | +8 mdpi.com | 152 D researchgate.net | Clustered basic residues researchgate.net | Segregated acidic/neutral residues researchgate.net |
| Opicalcin 1 | N/A | 173 D researchgate.net | Clustered basic residues researchgate.net | Segregated acidic/neutral residues researchgate.net |
| Opicalcin 2 | N/A | 175 D researchgate.net | Clustered basic residues researchgate.net | Segregated acidic/neutral residues researchgate.net |
| Urocalcin | +8.7 | N/A | 13 basic residues | N/A |
| Hadrucalcin | N/A | Reduced compared to others | N/A | N/A |
| Vejocalcin | N/A | N/A | N/A | N/A |
Mechanistic Elucidation of Ryanodine Receptor Modulation
Interactions with Skeletal Muscle Ryanodine (B192298) Receptor Type 1 (RyR1)
Maurocalcin exhibits a pronounced effect on the type 1 ryanodine receptor (RyR1), the isoform predominantly found in skeletal muscle. pnas.org It acts as a powerful positive allosteric modulator, significantly influencing the channel's gating and calcium release properties. nih.gov
Binding Site Characterization on RyR1
Research indicates that this compound does not compete with ryanodine for the same binding site on RyR1. uniprot.orgwikipedia.org Instead, it interacts with at least two distinct domains on the RyR1 protein. nih.gov The apparent affinity of this compound for RyR1 has been reported to be in the range of 10 to 50 nM. nih.gov Specifically, studies have shown an apparent affinity of 58.2 nM. pnas.orgnih.gov This interaction is crucial for its subsequent modulation of the channel's function.
Allosteric Modulation of RyR1 Gating
The binding of this compound to RyR1 induces significant allosteric changes in the channel's gating behavior. This modulation is characterized by the induction of subconductance states and an alteration of the channel's open probability.
A hallmark of this compound's effect on RyR1 is the induction of long-lasting subconductance states. nih.govuniprot.orgebi.ac.uk These are states where the channel is open but does not conduct ions at its full capacity. Single-channel recordings have demonstrated that this compound stabilizes the RyR1 channel in these subconductance states, which can persist for extended periods. nih.govnih.gov These states represent a fraction, typically 48%-60%, of the full conductance state. uniprot.orgebi.ac.ukebi.ac.uk
This compound significantly increases the open probability (Po) of the RyR1 channel. nih.govnih.gov It enhances the channel's sensitivity to activation by low (micromolar) concentrations of calcium and diminishes its sensitivity to inhibition by high (millimolar) calcium concentrations. pnas.orgnih.gov This shift in calcium sensitivity contributes to a higher likelihood of the channel being in an open state.
Effects on Calcium Release from Sarcoplasmic Reticulum Vesicles
Consistent with its effects on single-channel gating, this compound potently stimulates calcium release from sarcoplasmic reticulum (SR) vesicles. nih.govuniprot.orgnih.gov The toxin induces a robust release of calcium from loaded SR vesicles, an effect that can be observed even at nanomolar concentrations. pnas.orgnih.gov For instance, 50 nM of a this compound analog was shown to induce a strong calcium release. pnas.orgnih.gov This effect is a direct consequence of the increased open probability and stabilization of subconductance states of the RyR1 channel.
Interactions with Cardiac Ryanodine Receptor Type 2 (RyR2)
In contrast to its potent effects on RyR1, the interaction of this compound with the cardiac ryanodine receptor (RyR2) is more nuanced. While this compound does bind to RyR2, the functional consequences are markedly different. nih.gov
Pull-down experiments have confirmed a direct interaction between this compound and RyR2, with an apparent affinity of approximately 150 nM. nih.gov The binding sites on RyR2 are homologous to those identified on RyR1. nih.gov However, despite this binding, this compound has a negligible effect on the gating properties of RyR2 under typical experimental conditions. nih.gov
Studies have shown that up to 1 μM of this compound does not induce calcium release from cardiac sarcoplasmic reticulum vesicles and has no significant effect on the open probability or conductance of the RyR2 channel. nih.gov Interestingly, long-lasting opening events of RyR2 in the presence of this compound were only observed when the direction of ion flow was reversed from the physiological direction. nih.gov
However, an analog of this compound, MCaE12A, has been shown to be a high-affinity modulator of RyR2. portlandpress.comnih.gov This analog increases the sensitivity of RyR2 to activating cytoplasmic calcium concentrations and decreases its sensitivity to inhibiting calcium concentrations, thereby promoting channel opening. portlandpress.comnih.gov Both this compound and MCaE12A exhibit an apparent affinity of 14 nM for RyR2. portlandpress.com
This differential effect of this compound on RyR1 and RyR2, despite binding to homologous domains, suggests a fundamental difference in the signal transduction mechanism from the binding domains to the channel pore between the two isoforms. nih.gov
| Compound | Receptor Target | Apparent Affinity (Kd) | Key Effects |
| This compound (MCa) | RyR1 | 10-50 nM nih.gov, 58.2 nM pnas.orgnih.gov | Induces long-lasting subconductance states, increases open probability, stimulates Ca2+ release. nih.govuniprot.orgnih.gov |
| RyR2 | ~150 nM nih.gov | Binds but has negligible effect on gating and Ca2+ release. nih.gov | |
| MCaE12A | RyR2 | 14 nM portlandpress.com | Increases sensitivity to activating Ca2+, promotes channel opening. portlandpress.comnih.gov |
Differential Binding Domains on RyR2
Maurocalcine (B1151375) interacts directly with the cardiac ryanodine receptor (RyR2), albeit with nuanced functional consequences compared to its potent effects on RyR1. nih.gov Pull-down experiments have demonstrated a direct interaction between maurocalcine and RyR2 with an apparent affinity of approximately 150 nM. nih.govnih.govsmartox-biotech.com Further investigations to pinpoint the specific binding regions have revealed that maurocalcine binds to two distinct domains on RyR2. nih.govnih.gov These domains are homologous to the previously identified maurocalcine-binding sites on RyR1. nih.govnih.gov
The identified binding domains on RyR2 are:
F3 domain: Encompassing amino acid residues 1032-1622. portlandpress.com
F7 domain: Comprising amino acid residues 3158-3609. portlandpress.com
Interestingly, these regions on RyR1 are also recognized by domain A of the dihydropyridine (B1217469) receptor (DHPR), suggesting a potential mimicry of this endogenous interaction by maurocalcine. nih.gov The conservation of these binding sites across RyR1 and RyR2 underscores a structurally similar docking point for the toxin, yet the functional outcomes of this binding diverge significantly between the two isoforms. nih.gov
Table 1: Maurocalcine Binding Domains on RyR2
| RyR2 Domain | Amino Acid Residues | Homologous to RyR1 Binding Site? | Reference |
|---|---|---|---|
| F3 | 1032-1622 | Yes | portlandpress.com |
| F7 | 3158-3609 | Yes | portlandpress.com |
Comparative Functional Effects on RyR2 Gating versus RyR1
Despite the presence of homologous binding domains, the functional impact of maurocalcine on the gating properties of RyR2 is strikingly different from its profound effects on RyR1. While maurocalcine is a potent agonist of RyR1, inducing a significant increase in channel open probability and promoting long-lasting subconductance states, it fails to elicit similar modifications in RyR2 under standard experimental conditions. nih.govsmartox-biotech.comresearchgate.net
Multiple lines of evidence support this functional divergence:
[³H]ryanodine Binding: Maurocalcine dramatically increases [³H]ryanodine binding to RyR1, indicating a shift towards the open state. nih.gov In contrast, its effect on [³H]ryanodine binding to RyR2 is very weak and non-saturating. nih.govnih.gov
Calcium Release: Maurocalcine effectively induces calcium release from skeletal sarcoplasmic reticulum vesicles. smartox-biotech.comnih.gov However, it does not trigger calcium release from cardiac sarcoplasmic reticulum vesicles, even at micromolar concentrations. nih.govnih.gov
Single-Channel Recordings: Single-channel analyses reveal that maurocalcine does not significantly alter the open probability or the conductance level of the RyR2 channel. nih.govnih.gov Long-lasting opening events of RyR2 in the presence of maurocalcine were only observed under non-physiological conditions where the direction of ion flow was reversed. nih.govnih.gov
This disparity suggests that while the binding sites are conserved, the transduction of the binding signal to the channel pore is different in RyR2 compared to RyR1. nih.gov It is hypothesized that RyR2 may possess a distinct intramolecular "brake" that is insensitive to maurocalcine binding, or that the role of the maurocalcine-binding domains in the gating process is fundamentally different between the two isoforms. nih.gov
Table 2: Comparative Effects of Maurocalcine on RyR1 and RyR2
| Functional Parameter | Effect on RyR1 | Effect on RyR2 | Reference |
|---|---|---|---|
| Channel Gating | Strongly modifies; induces long-lasting subconductance states | No significant effect on gating properties | nih.govresearchgate.net |
| [³H]ryanodine Binding | Strong increase | Very weak effect | nih.gov |
| Calcium Release | Induces release | Fails to induce release | nih.govnih.gov |
| Open Probability | Increases | No effect | nih.govresearchgate.net |
Influence on Cytoplasmic Calcium Sensitivity
Initial studies indicated that maurocalcine had a negligible effect on the calcium sensitivity of RyR2. nih.gov However, more recent and detailed investigations, particularly with the analog MCaE12A, have revealed a more complex interaction. Both maurocalcine and MCaE12A have been shown to modulate the sensitivity of RyR2 to cytoplasmic calcium concentrations ([Ca²⁺]i), especially at sub-optimal activating or inhibiting calcium levels. portlandpress.comnih.govresearchgate.net
Key findings on the influence on calcium sensitivity include:
Increased Sensitivity to Activating Calcium: Maurocalcine and its analog MCaE12A increase the sensitivity of RyR2 to activating concentrations of cytoplasmic calcium, thereby promoting channel opening. portlandpress.comnih.gov
Decreased Sensitivity to Inhibiting Calcium: These peptides also decrease the sensitivity of RyR2 to the inhibitory effects of high calcium concentrations. portlandpress.comnih.gov
Apparent Affinity: Both maurocalcine and MCaE12A exhibit a similar apparent affinity of approximately 14 nM for RyR2 when measured by their ability to enhance [³H]ryanodine binding at a cytoplasmic calcium concentration (pCa 6.5) where the channel is typically closed. portlandpress.commedchemexpress.commedchemexpress.com
This modulation of calcium sensitivity by maurocalcine suggests that its binding can allosterically influence the calcium-sensing regions of the RyR2 channel, even if it does not directly trigger channel gating in the same manner as it does for RyR1. The analog MCaE12A, where glutamic acid at position 12 is replaced by alanine (B10760859), potentiates the effect of maurocalcine on RyR2 without increasing its apparent affinity. portlandpress.com This indicates that specific residues on the toxin are crucial for its functional impact on the receptor's calcium-dependent regulation.
Table 3: Effect of Maurocalcine on RyR2 Calcium Sensitivity
| Parameter | Effect | Condition | Reference |
|---|---|---|---|
| Sensitivity to Activating [Ca²⁺]i | Increased | Sub-optimal activating [Ca²⁺]i | portlandpress.comnih.gov |
| Sensitivity to Inhibiting [Ca²⁺]i | Decreased | Inhibiting [Ca²⁺]i | portlandpress.comnih.gov |
| Apparent Affinity for RyR2 | ~14 nM | pCa 6.5 | portlandpress.commedchemexpress.commedchemexpress.com |
Membrane Translocation Mechanisms
Characterization of Cell-Penetrating Peptide (CPP) Properties
Maurocalcin exhibits a compelling set of properties that classify it as a highly efficient cell-penetrating peptide. wikipedia.orgnih.gov Its structural and functional attributes are reminiscent of other CPPs, such as its relatively small size, a net positive charge, and the ability to penetrate various cell types efficiently, even at low nanomolar concentrations. wikipedia.orgnih.gov The translocation process is remarkably rapid, occurring within minutes, and it can effectively transport cargo molecules, including large proteins like streptavidin, across the cell membrane. wikipedia.orgnih.gov
A key distinction of this compound compared to many other CPPs, like those derived from HIV-Tat or Antennapedia, is its rigid structure. wikipedia.orgescholarship.org MCa's conformation is stabilized by three disulfide bonds (Cys3-Cys17, Cys10-Cys21, Cys16-Cys32) that form a compact inhibitor cystine knot (ICK) motif. wikipedia.org This structural rigidity suggests that the mechanism for cell penetration does not depend on the extensive unfolding of the peptide. wikipedia.org Furthermore, MCa is capable of entering cells against its concentration gradient. wikipedia.org
Studies using fluorescently labeled MCa complexes have provided direct evidence of its cell-penetrating capabilities. For instance, a biotinylated MCa derivative coupled to a fluorescent streptavidin indicator was observed to penetrate the cytoplasm and nucleus of various cell types. nih.govresearchgate.net
| Property | Description | Supporting Findings |
|---|---|---|
| Size | 33-amino acid peptide. wikipedia.org | Small size is a common feature of CPPs. researchgate.net |
| Net Charge | Possesses a net positive charge due to a high proportion of basic residues. wikipedia.org | A key characteristic for interaction with negatively charged cell membranes. mdpi.comjuniperpublishers.com |
| Translocation Speed | Rapid, occurring within 1–2 minutes. wikipedia.org | Demonstrates efficient membrane crossing. wikipedia.org |
| Cargo Delivery | Capable of carrying large molecules (e.g., streptavidin) into cells. wikipedia.orgnih.gov | Highlights its potential as a vector for intracellular delivery. researchgate.net |
| Structural Fold | Rigid 'Inhibitor Cystine Knot' (ICK) motif stabilized by three disulfide bridges. wikipedia.orgnih.gov | Implies a translocation mechanism that does not require peptide unfolding. wikipedia.org |
| Energy Dependence | Cell entry is an energy-independent process. wikipedia.orgresearchgate.net | Consistent with a passive translocation mechanism rather than active transport. mdpi.com |
Investigation of Passive Membrane Permeation Pathways
Research indicates that this compound primarily traverses the plasma membrane via passive permeation, a process that does not require cellular metabolic energy. wikipedia.orgnih.gov This direct translocation allows it to bypass conventional uptake mechanisms to reach its intracellular targets. core.ac.uk
The translocation of this compound is largely independent of endocytic pathways. wikipedia.orgmdpi.com Studies have demonstrated that the peptide complex can efficiently penetrate various cell types without the involvement of metabolic energy or endocytosis. wikipedia.orgresearchgate.net This energy-independent mechanism is a hallmark of direct membrane translocation. nih.gov
However, it is noted that the entry mechanism can be multifaceted, potentially involving a combination of direct passage and endocytosis, specifically macropinocytosis. mdpi.com The predominance of one pathway over the other may depend on the nature and size of the cargo being transported by MCa. mdpi.com For the peptide itself or small cargoes, direct translocation appears to be the primary route, characterized by its speed and lack of energy requirement. wikipedia.orgmdpi.com This is further supported by experiments using excised membrane patches and cell-free liposome (B1194612) systems, which point to a passive penetration mechanism. escholarship.org
The cationicity and amphiphilicity of this compound are critical determinants of its membrane-penetrating ability. The peptide's structure features a pronounced dipole moment, arising from a distinct segregation of charged residues. wikipedia.org One face of the molecule presents a cluster of basic, positively charged residues (including Lys19, Lys20, Lys22, Arg23, Arg24, and Arg33), while the opposing face is significantly less charged and more hydrophobic. wikipedia.org
This amphipathic character, with its positively charged surface, facilitates the initial electrostatic interaction with negatively charged components of the cell membrane, such as gangliosides (like GD3) and phosphatidylserine. nih.govmdpi.com This interaction with membrane lipids is a crucial first step for translocation. mdpi.com The cationic nature of CPPs is known to be a primary factor in their interaction with the proteoglycan glycosaminoglycan (GAG) platform on the cell surface, which often precedes internalization. nih.gov The combination of electrostatic attraction to the membrane surface followed by hydrophobic interactions is believed to drive the peptide's direct passage through the lipid bilayer. juniperpublishers.comnih.gov
| Surface Face | Contributing Amino Acid Residues | Net Charge |
|---|---|---|
| Basic-Rich (Cationic) | Lys19, Lys20, Lys22, Arg23, Arg24, Arg33 | Positive |
| Acidic/Less Charged | Asp2, Glu12, Asp15, Glu29 | Negative/Neutral |
Structure Activity Relationship Sar Investigations
Identification of Critical Amino Acid Residues for RyR Binding and Function
The interaction of maurocalcin with its intracellular target, the ryanodine (B192298) receptor (RyR), is governed by specific amino acid residues that form its pharmacophore. The most critical region for this interaction is a cluster of basic amino acids that creates a positively charged surface on the peptide. wikipedia.orgnih.gov This basic face includes residues Lys19, Lys20, Lys22, Arg23, and Arg24. wikipedia.org
Impact of Mutational Analysis on RyR Activation Efficacy
Systematic mutational analysis, particularly alanine-scanning mutagenesis, has been instrumental in mapping the functional epitope of this compound responsible for RyR1 activation. pnas.org These studies involve replacing specific amino acid residues with alanine (B10760859), a neutral amino acid, to assess their contribution to the peptide's function.
The positively charged surface of this compound is essential for its biological activity. wikipedia.org Mutagenesis experiments targeting the basic residues have confirmed their role in RyR1 binding and activation. wikipedia.orgnih.gov
The substitution of Arg24 with alanine leads to a near-complete loss of agonist activity, identifying it as a critical determinant for the toxin's effect. nih.govnih.gov Mutations of other basic residues within the cluster, such as Lys19, Lys20, Lys22, and Arg23, to neutral amino acids also result in a decreased affinity for RyR1 and a lower efficacy in stimulating the receptor. wikipedia.orgnih.gov However, the effect of these mutations is less drastic than that of the Arg24 mutation, indicating that while the entire basic cluster contributes to the binding energy, Arg24 plays a unique and indispensable role. wikipedia.orgnih.gov The change in activity from these mutations is not solely due to the change in the net electrical charge, but also the position of the residue relative to the critical Arg24. wikipedia.org
Table 1: Effect of Mutations of Positively Charged Residues on this compound Activity This table is generated based on available research data and illustrates the relative importance of key basic residues.
| Original Residue | Mutation | Effect on RyR1 Binding/Activity | Reference |
|---|---|---|---|
| Arg24 | R24A | Critical for binding; mutation leads to loss of agonist effect. | nih.govnih.gov |
| Lys19 | K19A | Decreased binding affinity and lower stimulation efficacy. | wikipedia.orgnih.gov |
| Lys20 | K20A | Decreased binding affinity and lower stimulation efficacy. | wikipedia.orgnih.gov |
| Lys22 | K22A | Decreased binding affinity and lower stimulation efficacy. | wikipedia.orgnih.gov |
| Arg23 | R23A | Decreased binding affinity and lower stimulation efficacy. | wikipedia.orgnih.gov |
| Lys8 | K8A | Minor effects on activity. | wikipedia.org |
While the basic face of this compound is crucial for its agonist activity, the opposite face, which contains four acidic residues (Asp2, Glu12, Asp15, and Glu29), also influences its interaction with RyRs. wikipedia.orgacs.org Studies on the related peptide opicalcin1 showed that mutating these acidic residues to alanine can either slightly decrease or, in some cases, increase the binding affinity for RyR1. acs.org
More specifically for this compound, the replacement of the glutamic acid residue at position 12 with an alanine (creating the analogue MCaE12A) was found to increase its affinity for RyR1. portlandpress.com This suggests that reducing the negative charge on this surface can enhance the peptide's interaction with its target. The MCaE12A analogue also demonstrated an increased ability to induce calcium release from the sarcoplasmic reticulum, indicating enhanced efficacy. portlandpress.com These findings highlight that the acidic residues are not merely passive structural components but play a role in modulating the binding and functional interaction with ryanodine receptors. acs.orgportlandpress.com
Development and Characterization of this compound Analogues
The detailed understanding of this compound's SAR has enabled the rational design and synthesis of analogues with modified properties. portlandpress.compnas.org These synthetic peptides have been developed to either enhance its natural activity, alter its pharmacological profile, or improve its utility as a cell-penetrating vector. ucdavis.edu
Significant alterations in this compound's biological activity have been achieved through targeted modifications. As mentioned, the MCaE12A analogue exhibits a higher affinity for RyR1 and is a more potent agonist for Ca2+ release than the wild-type peptide. portlandpress.com
A more dramatic pharmacological reprogramming was observed with the phosphorylation of this compound. pnas.orgpnas.orgnih.gov The residue Threonine 26 (Thr26) is part of a consensus sequence for phosphorylation by protein kinase A (PKA). pnas.orgnih.gov In vitro and in cellulo studies have shown that PKA can indeed phosphorylate MCa at this position. pnas.orgpnas.org This post-translational modification converts this compound from a potent RyR1 agonist into a negative allosteric modulator that inhibits the channel. nih.govpnas.orgpnas.org The phosphorylation of Thr26 neutralizes the positive charge of the adjacent and critical Arg24 residue, which is key to this functional switch. pnas.orgescholarship.org
To mimic this effect and create a more stable compound, a phosphomimetic analogue, MCa Thr26Asp, was synthesized where threonine was replaced by aspartic acid. pnas.orgnih.gov This analogue partially reproduces the inhibitory effects of phosphorylated MCa, representing a promising lead for the development of novel RyR1 inhibitors. pnas.orgescholarship.org
Table 2: Characterization of Key this compound Analogues This table summarizes the properties of developed this compound analogues.
| Analogue Name | Modification | Effect on RyR1 Activity | Reference |
|---|---|---|---|
| MCaE12A | Glutamic acid at position 12 replaced by Alanine (E12A). | Increased binding affinity and enhanced Ca2+ release efficacy. | portlandpress.com |
| MCa P-Thr26 | Phosphorylation of Threonine at position 26. | Converts MCa from an agonist to a negative allosteric modulator (inhibitor). | pnas.orgpnas.orgnih.gov |
| MCa Thr26Asp | Threonine at position 26 replaced by Aspartic Acid (T26D). | Partially mimics the inhibitory effect of phosphorylated MCa. | pnas.orgnih.gov |
This compound is a natural cell-penetrating peptide (CPP), a property attributed to its positively charged surface that interacts with negatively charged components of the cell membrane. mdpi.comnih.gov This allows it to cross biological membranes and reach its intracellular RyR target. wikipedia.orgmdpi.com
Efforts to optimize its cell penetration capabilities for potential use as a drug delivery vector have led to the creation of new analogues. The MCaE12A analogue, in addition to its enhanced RyR1 affinity, was also shown to have improved cell penetration efficacy. portlandpress.com Furthermore, research has demonstrated that the structural requirements for cell penetration are less stringent than those for RyR binding. mdpi.com This has allowed for the development of minimized MCa-derived peptides that retain potent cell-penetrating ability while having their pharmacological activity on RyR canceled. mdpi.comresearchgate.net For instance, a truncated analogue, MCaUF1-9, demonstrated more potent cell penetration than other well-known CPPs like TAT. mdpi.com Such modifications are crucial for harnessing this compound's vector properties for therapeutic or research applications without the confounding effects of RyR activation. mdpi.com
Post Translational Modifications and Pharmacological Reprogramming
Identification of Phosphorylation Sites (e.g., Threonine 26)
Analysis of the primary amino acid sequence of maurocalcin revealed a consensus phosphorylation site for Protein Kinase A (PKA). nih.gov This site, characterized by the sequence R-R-X-T, is located at positions 23-26 (Arg²³-Arg²⁴-Gly²⁵-Thr²⁶) of the peptide chain. nih.gov This finding identified Threonine at position 26 (Thr²⁶) as a potential substrate for phosphorylation. nih.govnih.gov This specific PKA consensus site is also conserved among several other members of the calcin toxin family, including imperatoxin A, hemicalcin, opicalcin 1, and hadrucalcin, suggesting that phosphorylation may be a common regulatory mechanism for this group of RyR-acting toxins. nih.gov
Enzymatic Phosphorylation by Protein Kinase A (PKA) in vitro and in cellulo
Experimental studies have confirmed that this compound is indeed a substrate for PKA. The phosphorylation of this compound at the Thr²⁶ residue has been demonstrated to occur both under laboratory conditions (in vitro) and within living cells (in cellulo). nih.govpnas.org
In vitro phosphorylation : When a biotinylated analog of this compound (MCab) was incubated with the catalytic subunit of PKA, a clear shift in its high-performance liquid chromatography (HPLC) profile was observed. Mass spectrometry analysis confirmed this change, showing an increase in mass corresponding to the addition of a phosphate (B84403) group. nih.gov
In cellulo phosphorylation : After penetrating the cellular membrane of HEK293 cells, this compound was shown to undergo phosphorylation. scielo.br In experiments where cells were incubated with [³²P]-orthophosphoric acid, a radiolabeled form of this compound was detected via autoradiography, confirming that the peptide is phosphorylated by the cell's endogenous kinases. nih.gov
To verify that Thr²⁶ was the specific site of phosphorylation, a mutated analog where Thr²⁶ was replaced with Glutamate (B1630785) (MCab Thr26Glu) was used as a negative control. This mutated peptide did not undergo phosphorylation by PKA, indicating that Serine at position 18, the only other potential phosphorylation site, is not targeted by the enzyme. pnas.org
Consequences of Phosphorylation on RyR Modulatory Profile
The phosphorylation of this compound at Thr²⁶ induces a complete "pharmacological reprogramming" of the peptide's effect on its primary target, the ryanodine (B192298) receptor type 1 (RyR1), a crucial channel for calcium (Ca²⁺) release from intracellular stores. nih.govescholarship.org
Conversion from Allosteric Activator to Negative Modulator/Blocker
Unphosphorylated this compound is a potent positive allosteric modulator of RyR1. nih.gov It enhances the binding of ryanodine, stabilizes the open state of the channel, and induces Ca²⁺ release from the sarcoplasmic reticulum. nih.govportlandpress.com
In stark contrast, the phosphorylated form of this compound (P-MCa) acts as a negative allosteric modulator, or blocker, of RyR1. nih.govnih.govcore.ac.uk This functional switch is evident from several key experimental findings:
Inhibition of Ryanodine Binding : While native MCa strongly enhances the binding of [³H]-ryanodine to RyR1, phosphorylated MCa (MCab P-Thr²⁶) was found to inhibit this binding. nih.govpnas.org
No Ca²⁺ Release : Unlike its unmodified counterpart, phosphorylated MCa does not induce Ca²⁺ release from sarcoplasmic reticulum vesicles. nih.gov
Reduced Binding Affinity : The phosphorylation event reduces the peptide's affinity for the RyR1 channel. The apparent affinity of RyR1 for MCab is 58.2 nM, whereas for the phosphorylated version (P-MCab Thr²⁶), it is significantly lower at 149.6 nM. nih.govpnas.org
Altered Channel Gating : Single-channel recordings show that phosphorylated MCa lowers the channel's open probability (Po) without promoting the subconductance state characteristic of the native peptide's activating effect. nih.gov
This transformation from an agonist to an antagonist is a direct result of the phosphorylation. The addition of the negatively charged phosphate group at Thr²⁶ is believed to cause a charge neutralization of the adjacent Arginine at position 24 (Arg²⁴), a residue that is critical for this compound's agonist activity. nih.govnih.govescholarship.org
| Property | This compound (Unphosphorylated) | Phosphorylated this compound (P-Thr²⁶) | Reference |
|---|---|---|---|
| Effect on RyR1 | Positive Allosteric Modulator (Activator) | Negative Allosteric Modulator (Blocker) | nih.gov, |
| [³H]-Ryanodine Binding | Enhances | Inhibits | nih.gov |
| Ca²⁺ Release Induction | Yes | No | nih.gov |
| Apparent Affinity for RyR1 | 58.2 nM | 149.6 nM | nih.gov, pnas.org |
Implications for Intracellular Signal Integration
The phosphorylation of this compound represents a novel example of a venom peptide being pharmacologically reprogrammed by its target cell. nih.gov This phenomenon has significant implications for understanding intracellular signal integration. It demonstrates that a target cell can actively modify an external bioactive agent, completely reversing its functional effect from an activator to an inhibitor. This mechanism could serve as a sophisticated cellular defense or regulatory feedback loop to control intracellular Ca²⁺ homeostasis. nih.gov
Interestingly, the ultimate biological effect may depend on the specific cellular context. For instance, one study noted that in intact muscle fibers, phosphorylated this compound appeared to retain the activating effects of the native peptide. scielo.br This suggests the possible existence of phosphatase activity within the fibers that could reverse the phosphorylation, converting the peptide back to its agonist form. scielo.br This interplay between kinases and phosphatases on an exogenous peptide highlights a complex level of signal integration, where the cell's metabolic state can dictate the pharmacological outcome of a bioactive compound. The phosphorylated this compound is considered a promising lead compound for the development of new, specific negative allosteric modulators of the RyR1 channel. nih.govescholarship.org
Advanced Methodological Approaches in Maurocalcin Research
Electrophysiological Techniques
Electrophysiology serves as a cornerstone in functional studies of ion channels, and its application in Maurocalcine (B1151375) research has provided deep insights into the toxin's effects on RyR gating properties. bio-techne.compressbooks.pub
Planar Lipid Bilayer Recordings of Reconstituted RyRs
A powerful technique to study the function of purified ion channels in a controlled environment is the planar lipid bilayer system. researchgate.netu-tokyo.ac.jp In this method, purified RyR proteins are incorporated into an artificial lipid bilayer that separates two chambers, mimicking the sarcoplasmic reticulum membrane. researchgate.netnih.gov This setup allows for the direct measurement of ion flow through a single or a small number of channels under defined ionic and regulatory conditions.
Researchers have utilized this technique to characterize the direct effects of Maurocalcine on RyR channel activity. core.ac.uknih.govsmartox-biotech.com For instance, studies have shown that synthetic Maurocalcine (sMCa) potently and reversibly modifies the gating behavior of the type 1 ryanodine (B192298) receptor (RyR1). core.ac.uksmartox-biotech.com The application of MCa to the cis chamber (representing the cytoplasmic face of the channel) induces long-lasting subconductance states, where the channel remains open at a fraction of its full conductance for extended periods. researchgate.netnih.gov This effect is a hallmark of MCa's interaction with RyR1. nih.gov
In contrast, studies on the cardiac isoform, RyR2, have revealed a different functional outcome. Despite evidence of direct binding, Maurocalcine does not significantly alter the gating properties or induce the characteristic long-lasting subconductance states in purified RyR2 reconstituted into planar lipid bilayers. nih.gov This differential effect highlights the specificity of Maurocalcine's functional impact on RyR isoforms.
| Parameter | Control | With Maurocalcine | Reference |
|---|---|---|---|
| Channel State | Brief openings to full conductance | Induction of long-lasting subconductance states | researchgate.netnih.gov |
| Open Probability (Po) | Low | Increased | nih.gov |
Patch-Clamp Recordings on Excitable Cells (e.g., Myocytes, Sinus Node Cells)
The patch-clamp technique allows for the recording of ion channel currents from a small patch of cell membrane or the whole cell. pressbooks.pubnih.gov This method is invaluable for studying the effects of compounds like Maurocalcine in a more physiological context, within intact or isolated excitable cells such as myocytes and sinus node cells. nih.govportlandpress.com
In studies on cultured rat skeletal myotubes, the application of Maurocalcine has been shown to induce a transient increase in cytosolic calcium, indicative of RyR1 activation. nih.gov Furthermore, voltage-clamp experiments on mouse skeletal muscle fibers injected with Maurocalcine revealed a sustained phase of calcium elevation following membrane repolarization, suggesting that MCa interferes with the normal closing of RyR channels. nih.gov
Research on cardiac cells has also employed patch-clamp techniques to investigate Maurocalcine's effects. portlandpress.com Studies on isolated sinus node cells from mice have utilized the perforated patch-clamp technique in current-clamp mode to record pacemaker activity. portlandpress.comnih.gov These experiments have demonstrated that an analog of Maurocalcine, MCaE12A, can modulate the pacemaker activity, particularly in cells with compromised calcium influx through L-type calcium channels. portlandpress.com Whole-cell voltage-clamp recordings on ventricular cardiomyocytes have also been used to study the effects of scorpion venom fractions on calcium currents. sci-hub.se
Calcium Imaging and Fluorescence Microscopy
Calcium imaging techniques are essential for visualizing and quantifying changes in intracellular calcium concentrations, providing a direct readout of RyR channel activity in response to Maurocalcine. core.ac.ukwikipedia.org
Measurement of Intracellular Calcium Transients
By loading cells with calcium-sensitive fluorescent dyes, such as Fluo-4, researchers can monitor changes in intracellular calcium levels using confocal laser-scanning microscopy. portlandpress.comnih.gov This method has been instrumental in demonstrating that extracellularly applied Maurocalcine can penetrate cells and induce calcium release from intracellular stores. nih.govnih.gov
In cultured myotubes, the addition of Maurocalcine leads to a rapid and transient increase in cytosolic calcium concentration. nih.gov Similarly, in isolated cardiomyocytes, an analog of Maurocalcine, MCaE12A, has been shown to promote the abnormal opening of RyR2, leading to altered intracellular calcium transients. portlandpress.comdntb.gov.ua These findings are crucial as they confirm the pharmacological activity of Maurocalcine in a cellular context.
Analysis of Calcium Sparks and Release Events
Calcium sparks are localized, elementary calcium release events that result from the opening of a single or a small cluster of RyR channels. researchgate.net The analysis of calcium sparks provides detailed information about the gating properties of RyRs in their native environment.
In studies on rat skeletal muscle fibers, Maurocalcine was found to have a biphasic effect on calcium release events. core.ac.uk Initially, it caused a significant increase in the frequency of calcium sparks. core.ac.uk Over time, the nature of the events changed, with the appearance of long-lasting embers, which are release events of longer duration. core.ac.uk Interestingly, the amplitude of the initial sparks was reduced in the presence of Maurocalcine, while their spatial spread remained unchanged. core.ac.uk In cardiomyocytes, the MCa analog, MCaE12A, has been shown to modify the spatial dynamics of calcium sparks. portlandpress.com
| Parameter | Control | With Maurocalcine (initial phase) | Reference |
|---|---|---|---|
| Frequency | Baseline | Strongly increased | core.ac.uk |
| Average Spark Amplitude (ΔF/F) | 0.782 ± 0.003 | 0.460 ± 0.002 | core.ac.uk |
| Average Ember Amplitude (ΔF/F) | 0.281 ± 0.005 | 0.111 ± 0.002 | core.ac.uk |
| Spatial Spread (FWHM, µm) | 1.73 ± 0.02 (sparks) | 1.76 ± 0.02 (sparks) | core.ac.uk |
Radioligand Binding Assays (e.g., [3H]Ryanodine Binding)
Radioligand binding assays are a fundamental biochemical tool to study the interaction of a ligand with its receptor. physiology.org In the context of Maurocalcine research, [3H]ryanodine binding assays are particularly important. [3H]ryanodine binds preferentially to the open state of the RyR channel, and modulation of its binding can indicate changes in channel activity. nih.govphysiology.org
Studies using sarcoplasmic reticulum (SR) vesicles have shown that Maurocalcine strongly potentiates [3H]ryanodine binding to RyR1, with a reported 7-fold increase in binding at pCa 5. nih.govcapes.gov.br This indicates that Maurocalcine stabilizes the open conformation of the RyR1 channel. capes.gov.br The EC50 for this effect has been determined to be in the nanomolar range, highlighting the high affinity of this interaction. nih.govmedchemexpress.com
In stark contrast, Maurocalcine has a negligible effect on [3H]ryanodine binding to cardiac SR vesicles enriched in RyR2, even at high calcium concentrations. nih.gov This finding from binding assays corroborates the electrophysiological data, further emphasizing the isoform-specific action of Maurocalcine. nih.gov
| RyR Isoform | Effect of Maurocalcine on [3H]Ryanodine Binding | EC50 | Reference |
|---|---|---|---|
| RyR1 | Strong potentiation (7-fold increase) | ~2558 nM | nih.govmedchemexpress.com |
| RyR2 | Very small, non-saturating effect | Not determined | nih.gov |
Biophysical Techniques for Protein-Peptide Interaction Analysis
The investigation of Maurocalcine's (MCa) interaction with its primary molecular target, the ryanodine receptor (RyR), has been facilitated by a suite of sophisticated biophysical techniques. These methods allow for the detailed characterization of binding affinity, kinetics, and the functional consequences of the peptide-protein interaction.
Pull-down assays are a fundamental technique used to demonstrate the direct interaction between MCa and RyR isoforms. nih.govnih.gov In this method, a modified, often biotinylated, version of Maurocalcine (MCab) is synthesized and immobilized on a solid support, such as streptavidin-coated beads. nih.govpnas.org These beads are then incubated with purified RyR proteins or cell lysates containing the receptor. nih.govpnas.org After incubation and washing steps, the proteins that have bound to the immobilized MCab are eluted and identified, typically through Western blotting with specific anti-RyR antibodies. nih.govpnas.org This approach has been successfully used to demonstrate a direct interaction with both the skeletal muscle isoform (RyR1) and the cardiac isoform (RyR2). nih.govpnas.org By varying the concentration of the RyR protein, these assays can also provide an estimate of the binding affinity, with studies showing an apparent affinity of approximately 150 nM for the interaction with RyR2. nih.gov
Radioligand binding assays, particularly using [³H]ryanodine, serve as a crucial tool for assessing the functional state of the RyR channel upon MCa binding. rupress.org Ryanodine preferentially binds to the open state of the RyR channel. rupress.org Therefore, an increase in [³H]ryanodine binding in the presence of MCa indicates that the peptide promotes channel opening. rupress.org These experiments have been pivotal in demonstrating that MCa acts as a positive allosteric modulator of RyR1, increasing its open probability. nih.govrupress.org
Single-channel recordings in planar lipid bilayers offer the highest resolution for studying the electrophysiological effects of MCa on RyR channels. nih.govrupress.org In this technique, purified RyR channels are incorporated into an artificial lipid membrane separating two chambers, mimicking the cellular environment. nih.gov This allows for the direct measurement of ion flow through a single channel. Such studies have revealed that MCa induces long-lasting subconductance states in RyR1, a distinct modification of its gating behavior. nih.govrupress.org Conversely, for RyR2, single-channel recordings have shown that MCa, despite binding to the channel, does not significantly affect its open probability or conductance under physiological ionic conditions. nih.gov
Other biophysical methods employed in MCa research include calcium release measurements from sarcoplasmic reticulum (SR) vesicles. nih.govpnas.org These experiments directly measure the ability of MCa to trigger the release of Ca²⁺ from intracellular stores by monitoring the extra-vesicular Ca²⁺ concentration with fluorescent dyes. pnas.org Furthermore, techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry are used to analyze the purity and post-translational modifications of MCa, such as in vitro phosphorylation by protein kinase A (PKA). pnas.org
Table 1: Biophysical Techniques in Maurocalcin-RyR Interaction Studies
| Technique | Principle | Key Findings for this compound | References |
| Pull-Down Assay | Immobilized MCab captures interacting RyR from a solution, which is then detected by Western blot. | Demonstrates direct binding of MCa to RyR1 and RyR2. Apparent affinity for RyR2 is ~150 nM. A phosphorylated MCa analog (P-MCab Thr26) also binds RyR1, with an apparent affinity of ~149.7 nM. | nih.govnih.govpnas.org |
| [³H]Ryanodine Binding | Measures binding of radioactive ryanodine, which preferentially binds to open RyR channels, to assess channel activation. | MCa dose-dependently activates RyR1, increasing its open probability. | rupress.org |
| Single-Channel Recordings | Purified RyR is inserted into a planar lipid bilayer to measure ion flow and gating characteristics. | MCa induces long-lasting subconductance states in RyR1. It does not significantly affect the gating properties of RyR2 under physiological conditions. | nih.govrupress.org |
| Ca²⁺ Release Assays | Sarcoplasmic reticulum (SR) vesicles are loaded with Ca²⁺, and release is monitored upon addition of MCa. | MCa induces Ca²⁺ release from skeletal SR vesicles but is unable to induce release from cardiac SR vesicles. | nih.govpnas.org |
| Mass Spectrometry | Determines the precise mass of the peptide, used to confirm identity and post-translational modifications. | Confirmed the addition of a phosphate (B84403) group to MCa during in vitro phosphorylation assays. | pnas.org |
Cellular Models in Experimental Investigations
The cell-penetrating property of this compound necessitates the use of intact cellular models to fully elucidate its biological effects on intracellular targets. researchgate.netmdpi.com Researchers have employed various cell culture systems, from primary cells to advanced stem cell-derived models, to investigate how MCa modulates cellular calcium homeostasis.
Primary Myotube and Cardiomyocyte Cultures
Primary cultures of muscle cells have been instrumental in studying the effects of this compound. External application of MCa to cultured skeletal myotubes is known to cause the release of calcium from intracellular stores, a key finding that pointed towards its interaction with an intracellular target, the RyR1. researchgate.net
Similarly, cardiomyocytes isolated from adult rats have been used extensively. nih.govportlandpress.com In these cells, the effects of MCa and its more potent analog, MCaE12A, on calcium dynamics are studied by measuring intracellular Ca²⁺ transients, calcium sparks, and cellular contraction. nih.govportlandpress.comportlandpress.comdntb.gov.ua These experiments have demonstrated that the MCa analog can passively penetrate cardiomyocytes and promote the abnormal opening of the cardiac ryanodine receptor (RyR2). nih.govportlandpress.comportlandpress.comdntb.gov.ua The use of primary neonatal rat ventricular cardiomyocytes has also been established as a valid model for studying the developmental aspects of excitation-contraction coupling, providing a platform to investigate how MCa might affect these processes at different maturational stages. capes.gov.br
Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPS-CMs)
The advent of human-induced pluripotent stem cell-derived cardiomyocytes (hiPS-CMs) has provided a powerful and clinically relevant model for this compound research. nih.govportlandpress.com These cells offer a renewable source of human cardiomyocytes, overcoming the limitations and inter-species variability associated with animal-derived primary cells. researchgate.net
Studies using hiPS-CMs have confirmed the effects of MCa analogs observed in rat cardiomyocytes. nih.govportlandpress.com Specifically, research has shown that MCaE12A alters the spontaneous contraction frequency and modifies the characteristics of calcium sparks, including their frequency, amplitude, and spatial properties, in hiPS-CMs. portlandpress.com These findings underscore the value of hiPS-CMs as a robust platform for dissecting the impact of MCa on human cardiac calcium homeostasis and for exploring its potential as a tool to manipulate cellular Ca²⁺ dynamics. nih.govportlandpress.comportlandpress.com
Table 2: Cellular Models in this compound Research
| Cellular Model | Cell Type | Key Research Application | Major Findings | References |
| Primary Cultures | Skeletal Myotubes | Investigating Ca²⁺ release from intracellular stores. | External application of MCa induces Ca²⁺ release, indicating cell penetration and action on an intracellular target. | researchgate.net |
| Primary Cultures | Adult Rat Cardiomyocytes | Analysis of intracellular Ca²⁺ transients, sparks, and contraction. | MCaE12A penetrates cells and promotes abnormal opening of RyR2. | nih.govportlandpress.comportlandpress.comdntb.gov.ua |
| Primary Cultures | Neonatal Rat Cardiomyocytes | Studying developmental changes in excitation-contraction coupling. | Established as a model to study Ca²⁺ movements during myocyte development. | capes.gov.br |
| hiPS-CMs | Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes | Evaluating effects on human cardiac Ca²⁺ homeostasis and spontaneous contractions. | MCaE12A alters spontaneous contraction frequency and the properties of Ca²⁺ sparks. | nih.govportlandpress.com |
Preclinical Research Applications and Investigative Potential
Maurocalcine (B1151375) as a Molecular Probe for Ryanodine (B192298) Receptor Structure-Function Studies
Maurocalcine is a potent and specific modulator of the ryanodine receptor (RyR), a large ion channel responsible for releasing calcium from intracellular stores, a critical step in processes like muscle contraction. mdpi.comrupress.org This interaction makes MCa an invaluable molecular probe for dissecting the structure and function of RyR channels. core.ac.uk
MCa binds with high affinity to RyRs, particularly the skeletal muscle isoform (RyR1), and induces a distinct sub-conductance state, meaning it locks the channel in a partially open state. nih.govrupress.org This characteristic effect is analogous to the action of ryanodine itself, but with the advantage of being reversible. rupress.org Researchers utilize this property to study the channel's gating mechanisms and to identify the specific domains on the RyR protein that are crucial for its function. core.ac.uknih.gov
The family of calcin peptides, to which maurocalcine belongs, exhibits a range of affinities and modulatory effects on RyR1. rupress.org This natural variation provides a toolkit of molecular probes to study RyR function with a high degree of specificity and potency. rupress.org
Table 1: Functional Effects of Calcin Peptides on RyR1
| Peptide | RyR1 Binding Affinity (Kd) | Effect on [3H]Ryanodine Binding | Induced Subconductance State |
|---|---|---|---|
| Opicalcin1 | Highest | Strong Activation | Unique fractional value |
| Opicalcin2 | High | Strong Activation | Unique fractional value |
| Vejocalcin | High | Activation | Unique fractional value |
| Hemicalcin | Intermediate | Activation | Unique fractional value |
| Imperacalcin | Intermediate | Activation | Unique fractional value |
| Hadrucalcin | Intermediate | Activation | Unique fractional value |
| Maurocalcine | Lower | Activation | ~60% of full conductance |
| Urocalcin | Lowest | Weak Activation | Not specified |
Data sourced from a comprehensive analysis of the calcin family of peptides. rupress.org
Utility in Manipulating Intracellular Calcium Homeostasis in Cellular Models
Given its action on RyRs, maurocalcine is a potent tool for manipulating intracellular calcium (Ca²⁺) homeostasis in various cellular models. nih.govmedchemexpress.com Upon application to cells, MCa rapidly crosses the plasma membrane and triggers the release of Ca²⁺ from the endoplasmic or sarcoplasmic reticulum by activating RyRs. nih.govcore.ac.uk This effect allows researchers to induce controlled increases in cytosolic Ca²⁺ levels, facilitating the study of downstream Ca²⁺-dependent signaling pathways.
In cultured rat myotubes, for example, MCa induces Ca²⁺ release through the ryanodine receptor. nih.gov However, in intact adult muscle fibers, its effects are more complex and appear to be modulated by the physical coupling between DHPRs and RyRs, highlighting its utility in studying the nuances of Ca²⁺ regulation in different physiological contexts. nih.govnih.gov While MCa potently activates the skeletal muscle RyR1, its effect on the cardiac isoform, RyR2, is markedly different; it binds to RyR2 but does not significantly induce channel opening or Ca²⁺ release under normal physiological conditions. nih.gov This isoform specificity allows for the selective probing of RyR1-mediated Ca²⁺ signals.
Investigational Role in Understanding RyR-Related Cellular Dysregulation
Mutations in RyR genes are linked to several human diseases, collectively known as ryanodinopathies, which include malignant hyperthermia and certain types of muscular dystrophies and cardiac arrhythmias. frontiersin.org These conditions often result from "leaky" RyR channels that disrupt normal calcium signaling. Maurocalcine serves as an important investigational tool for understanding the molecular basis of this dysregulation.
By mimicking some aspects of RyR activation, MCa can be used in cellular and animal models to simulate conditions of RyR over-activation. nih.gov Furthermore, the ability to study how MCa interacts with both wild-type and mutated RyR channels can provide insights into how these mutations alter the channel's structure and function. frontiersin.org This knowledge is crucial for developing therapeutic strategies aimed at correcting the underlying channel defects in ryanodinopathies.
Concept of Maurocalcine-Based Peptide Vectors for Intracellular Cargo Delivery
One of the most promising preclinical applications of maurocalcine stems from its intrinsic ability to cross cell membranes, a property shared with a class of molecules known as cell-penetrating peptides (CPPs). nih.govcore.ac.uk This has led to the development of MCa-based vectors for delivering various molecular cargoes into cells that would otherwise be membrane-impermeable. mdpi.comcore.ac.ukgoogle.com
MCa has been shown to successfully transport a range of cargoes, including proteins, peptides, and nanoparticles, into the cytoplasm and even the nucleus of cells. mdpi.comnih.govcore.ac.uk Its efficiency is notable, with cell penetration observed at nanomolar concentrations. nih.govcore.ac.uk This makes MCa and its derivatives attractive candidates for developing novel drug delivery systems. core.ac.ukdb-thueringen.de Analogs, such as D-maurocalcine (composed of D-amino acids), have been developed to increase stability against enzymatic degradation while retaining cell-penetrating capabilities. db-thueringen.de
Table 2: Examples of Cargo Delivered by Maurocalcine-Based Vectors
| Cargo Type | Example | Observation | Reference |
|---|---|---|---|
| Protein | Streptavidin (fluorescently labeled) | Penetration of the macro-proteic complex into cytoplasm and nucleus. | nih.govcore.ac.uk |
| Nanoparticles | Gold nanoparticles | Delivery into different cell lines for biomedical imaging. | db-thueringen.de |
| Small Molecules | Dyes (e.g., Cy3, Cy5) | Internalization observed at low nanomolar concentrations. | core.ac.uk |
Chemical Conjugation Strategies for Payload Attachment
To function as a delivery vector, maurocalcine must be linked to its "payload" or cargo. Various chemical conjugation strategies are employed to achieve this. A common method involves synthesizing a biotinylated derivative of MCa, which can then be coupled to streptavidin-conjugated cargo. nih.govcore.ac.uk This approach has been successfully used to deliver fluorescently labeled streptavidin into cells. nih.gov
More direct conjugation methods involve creating stable chemical bonds between the peptide and the cargo molecule. researchgate.net These strategies often target specific functional groups on the peptide, such as the N-terminus or the side chains of amino acids like lysine. google.com The goal is to create a conjugate where the cargo does not interfere with the cell-penetrating ability of the MCa vector. lifetein.com.cn Thioether bonds, for example, can be formed for stable linkage of bioactive molecules. researchgate.net The development of efficient and site-specific conjugation technologies is a key area of research to produce homogeneous and effective MCa-drug conjugates. ebrary.net
Exploration of Phosphorylation-Based Pharmacological Switching
A groundbreaking area of maurocalcine research is the discovery that its pharmacological activity can be "switched" by post-translational modifications that occur inside the target cell. nih.govpnas.org Specifically, it has been shown that MCa can be phosphorylated by Protein Kinase A (PKA) after it enters a cell. nih.govpnas.org
This phosphorylation event, occurring at the Threonine-26 residue, dramatically alters MCa's effect on the RyR1 channel. nih.govpnas.org The non-phosphorylated MCa is a potent activator of RyR1. nih.gov However, upon phosphorylation, it is converted into a negative allosteric modulator, meaning it inhibits the channel and mitigates Ca²⁺ leak. nih.govpnas.org
This represents a complete pharmacological reprogramming of the peptide's activity. nih.gov The introduction of a negatively charged phosphate (B84403) group is believed to be responsible for this switch. nih.gov This discovery opens up innovative possibilities for designing "smart" therapeutics. A pro-drug peptide could be designed to enter cells and then be activated or have its function switched by specific intracellular enzymes, offering a new level of control and specificity in drug action. nih.gov The phosphorylated MCa itself is being investigated as a promising lead for developing inhibitors of RyR1 channel leak. nih.gov
Future Research Directions and Unresolved Scientific Questions
Elucidating the Precise Structural Basis of RyR Isoform Selectivity
A central enigma in maurocalcin research is the structural underpinning of its differential effects on ryanodine (B192298) receptor (RyR) isoforms. Although this compound binds to both the skeletal (RyR1) and cardiac (RyR2) isoforms, its functional impact varies significantly. nih.gov It potently activates RyR1, inducing significant calcium release, while having a negligible effect on the gating properties of RyR2 under physiological conditions. nih.gov This functional specificity exists despite this compound interacting with homologous binding domains on both isoforms. nih.gov
Future investigations must focus on high-resolution structural studies to delineate the subtle yet critical differences in the this compound binding sites between RyR1 and RyR2. Understanding how the amino acid variations within these domains of the different RyR isoforms influence the conformational changes induced by this compound binding is paramount. This knowledge will be instrumental in designing isoform-specific modulators with enhanced therapeutic efficacy and reduced off-target effects.
Deeper Understanding of Membrane Translocation Mechanisms at Atomic Resolution
This compound's ability to penetrate cell membranes is a remarkable and therapeutically relevant property. nih.gov While it is known to interact with cell surface glycosaminoglycans and negatively charged lipids, the precise molecular choreography of its translocation across the lipid bilayer remains poorly understood at an atomic level. nih.govescholarship.org The process is thought to be rapid, with a lag time of approximately two seconds observed for penetration into ventricular cardiomyocytes. researchgate.net
Advanced molecular dynamics simulations coupled with experimental techniques like solid-state NMR and neutron reflectometry could provide unprecedented insights into the transient interactions between this compound and membrane components. Elucidating the energy landscape and the conformational changes the peptide undergoes during this process will be crucial. A comprehensive, atomic-resolution model of membrane translocation will not only satisfy fundamental scientific curiosity but also inform the design of more efficient cell-penetrating peptide-based drug delivery systems. nih.gov
Comprehensive Mapping of Post-Translational Modifications and Their Functional Impact
A groundbreaking discovery revealed that this compound can be phosphorylated by protein kinase A (PKA) within target cells. pnas.orgpnas.org This post-translational modification (PTM) dramatically reprograms its pharmacological activity, converting it from a potent RyR1 agonist to a negative allosteric modulator that mitigates calcium leakage. pnas.orgpnas.org Specifically, phosphorylation of the threonine at position 26 (Thr26) neutralizes the positive charge of the adjacent arginine at position 24 (Arg24), a residue critical for its agonist activity. pnas.orgpnas.org
This finding opens up a new frontier of investigation. A systematic and comprehensive mapping of other potential PTMs on this compound, both in the venom and within target cells, is warranted. Arthropod venoms are known to contain proteins with various PTMs that influence their stability and interaction with biological targets. scielo.br Identifying other modifications and understanding their impact on this compound's structure, stability, membrane translocation, and RyR modulation is a critical next step. This knowledge could unveil novel regulatory mechanisms and provide a basis for developing analogues with fine-tuned activities.
Design and Synthesis of Novel this compound Analogues with Tailored Activities
The existing knowledge of this compound's structure-function relationships provides a solid foundation for the rational design and synthesis of novel analogues with customized properties. For instance, researchers have already created a disulfide-less analogue of this compound by replacing the six cysteine residues with isosteric 2-aminobutyric acid residues. nih.gov This modification, along with the substitution of a glutamate (B1630785) residue at position 12 with alanine (B10760859), resulted in a pharmacologically inactive vector that retains its potent cell-penetrating ability, making it a promising tool for intracellular cargo delivery. nih.gov
Future efforts in this area could focus on several key objectives:
Enhancing Isoform Selectivity: By systematically modifying residues in the binding interface, it may be possible to create analogues that are highly selective for either RyR1 or RyR2.
Modulating Pharmacological Activity: The discovery of phosphorylation-induced reprogramming suggests that phosphomimetic analogues could be developed as specific inhibitors of RyR1. ucdavis.edu Further exploration of substitutions at key residues could lead to a spectrum of analogues ranging from super-agonists to potent antagonists.
Improving Stability and Bioavailability: While the inhibitor cystine knot (ICK) motif already confers significant stability, further modifications could enhance resistance to proteolysis and improve pharmacokinetic profiles for therapeutic applications. rupress.org The creation of a D-maurocalcin analogue, composed of D-amino acids, has already shown efficient cell penetration and proteolytic stability. researchgate.net
Developing Photo-switchable Analogues: The integration of photosensitive elements into the peptide structure could allow for the spatiotemporal control of its activity with light, offering a powerful research tool and a potential therapeutic strategy. researchgate.net
The generation of a diverse library of this compound analogues will be invaluable for dissecting its mechanism of action and for developing lead compounds for various channelopathies. nih.govmdpi.com
Integration with Advanced Cryo-Electron Microscopy (Cryo-EM) for Complex Structure Determination
The advent of high-resolution cryo-electron microscopy (cryo-EM) has revolutionized structural biology, enabling the visualization of large and dynamic macromolecular complexes. portlandpress.com While the structures of RyR1 and RyR2 have been determined by cryo-EM, obtaining a high-resolution structure of the this compound-RyR complex has remained elusive. portlandpress.com The flexibility of the domain where this compound is thought to bind may contribute to this challenge. portlandpress.com
Future research should prioritize the integration of advanced cryo-EM techniques with biochemical and computational approaches to overcome these hurdles. Strategies could include:
Stabilizing the Complex: Using engineered this compound analogues or specific antibodies to lock the complex in a more stable conformation.
Advanced Image Processing: Employing novel algorithms to account for the flexibility and heterogeneity of the complex. escholarship.org
A high-resolution cryo-EM structure of the this compound-RyR complex would be a landmark achievement, providing a definitive atomic-level picture of their interaction. This would validate and refine existing models and offer unparalleled insights into the allosteric mechanisms by which this compound modulates channel function. rupress.org
Exploration of Broader Biological System Interactions beyond RyRs
While the primary known target of this compound is the ryanodine receptor, the possibility of it interacting with other intracellular components cannot be entirely dismissed. Its ability to efficiently penetrate cells and its highly charged nature suggest that it may engage in other, currently unknown, biological interactions. nih.gov
Future research should adopt a broader perspective to explore the full spectrum of this compound's biological effects. This could involve:
Proteomics-based approaches: Using this compound as bait to pull down interacting proteins from cell lysates, followed by mass spectrometry to identify novel binding partners.
Phenotypic screening: Assessing the effects of this compound and its analogues in a wide range of cell-based assays to uncover unexpected biological activities.
Investigating interactions with other ion channels: While highly selective for RyRs, subtle effects on other channels, particularly under pathological conditions, warrant investigation. rupress.org
Uncovering novel interaction partners or biological pathways affected by this compound could open up entirely new avenues of research and reveal unforeseen therapeutic opportunities.
Q & A
Basic Research Questions
Q. What established methodologies are recommended for isolating and characterizing MAUROCALCIN from natural sources?
- Answer : Isolation typically involves liquid-liquid extraction or solid-phase extraction followed by chromatographic purification (e.g., HPLC or LC-MS). Structural characterization employs spectroscopic techniques such as NMR (for stereochemical analysis) and tandem mass spectrometry (MS/MS) for fragmentation patterns. Purity validation requires ≥95% homogeneity via analytical HPLC, with quantification using UV-Vis spectroscopy calibrated against a reference standard .
Q. How can researchers ensure reproducibility in this compound synthesis protocols?
- Answer : Document reaction conditions rigorously (e.g., solvent ratios, temperature, catalyst loading) and provide step-by-step protocols in supplementary materials. Use high-purity reagents and validate intermediates via melting point, NMR, or HRMS. Cross-reference synthetic yields with prior studies to identify deviations, and report failure cases to clarify boundary conditions .
Q. What criteria should guide the selection of in vitro vs. in vivo models for studying this compound’s bioactivity?
- Answer : Use the PICO framework:
- Population : Target organism/cell line (e.g., mammalian vs. bacterial cells).
- Intervention : Dosage range and delivery method (e.g., liposomal encapsulation for in vivo stability).
- Comparison : Positive/negative controls (e.g., known ion channel blockers for mechanistic studies).
- Outcome : Measurable endpoints (e.g., calcium flux assays in vitro, survival rates in murine models).
Prioritize models with established relevance to this compound’s putative targets (e.g., voltage-gated calcium channels) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mechanisms of action for this compound?
- Answer : Conduct a scoping review to map conflicting hypotheses (e.g., ion channel modulation vs. enzymatic inhibition). Use systematic meta-analysis to assess bias in experimental designs (e.g., cell line variability, assay sensitivity). Validate findings via orthogonal methods:
- Example : Pair patch-clamp electrophysiology (direct ion channel measurement) with fluorescent dye-based calcium imaging to confirm consistency .
Q. What statistical strategies are optimal for analyzing dose-response relationships in this compound toxicity studies?
- Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For high-throughput data, employ machine learning (e.g., random forests) to identify confounding variables (e.g., serum batch effects). Report 95% confidence intervals and effect sizes to contextualize significance .
Q. How should literature reviews on this compound be structured to identify gaps while avoiding redundant studies?
- Answer :
- Step 1 : Use Boolean search terms in databases (e.g., PubMed, Scopus) with filters for publication date (last 10 years) and study type (e.g., in vivo).
- Step 2 : Apply the FINER criteria to evaluate gaps:
- Feasible : Are proposed experiments technically achievable?
- Novel : Does the question address unstudied isoforms or pathways?
- Ethical : Are animal models justified by potential therapeutic impact?
- Step 3 : Map findings using a PRISMA flowchart to track inclusion/exclusion rationale .
Q. What experimental designs are suitable for probing this compound’s interaction with membrane proteins?
- Answer : Combine biophysical and computational approaches:
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) in real time.
- Molecular Dynamics (MD) Simulations : Predict binding pockets using homology models of target proteins.
- Mutagenesis Studies : Validate critical residues via site-directed mutagenesis and functional assays (e.g., ion flux inhibition).
Triangulate data to distinguish direct binding from downstream effects .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
